molecular formula C14H12N4 B15293351 5-(4'-Methyl-2-biphenyl)tetrazole-d4

5-(4'-Methyl-2-biphenyl)tetrazole-d4

Cat. No.: B15293351
M. Wt: 240.30 g/mol
InChI Key: VWOJMXKARYCRCC-YKVCKAMESA-N
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Description

5-(4’-Methyl-2-biphenyl)tetrazole-d4 is a deuterated compound used primarily in scientific research. It is a derivative of tetrazole, a five-membered ring containing four nitrogen atoms. The deuterium labeling (d4) makes it particularly useful in various analytical and research applications, especially in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4’-Methyl-2-biphenyl)tetrazole-d4 typically involves the reaction of trityl chloride with 2-(tetrazol-5-yl)-4’-methyl-1,1’-biphenyl. The process begins by dissolving the starting compound in acetone and adding an aqueous sodium hydroxide solution. The mixture is stirred at 40°C for an hour, followed by the dropwise addition of triphenylmethyl chloride in acetone .

Industrial Production Methods

While specific industrial production methods for 5-(4’-Methyl-2-biphenyl)tetrazole-d4 are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-(4’-Methyl-2-biphenyl)tetrazole-d4 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted tetrazole compounds .

Mechanism of Action

The mechanism of action of 5-(4’-Methyl-2-biphenyl)tetrazole-d4 involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity and protein function, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4’-Methyl-2-biphenyl)tetrazole-d4 is unique due to its deuterium labeling, which enhances its stability and makes it particularly useful in isotopic labeling studies. This feature distinguishes it from other similar compounds and broadens its range of applications in scientific research .

Properties

Molecular Formula

C14H12N4

Molecular Weight

240.30 g/mol

IUPAC Name

5-[2-(2,3,5,6-tetradeuterio-4-methylphenyl)phenyl]-2H-tetrazole

InChI

InChI=1S/C14H12N4/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14-15-17-18-16-14/h2-9H,1H3,(H,15,16,17,18)/i6D,7D,8D,9D

InChI Key

VWOJMXKARYCRCC-YKVCKAMESA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C)[2H])[2H])C2=CC=CC=C2C3=NNN=N3)[2H]

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3

Origin of Product

United States

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